

4-O-Methyldopamine Hydrochloride (CAS 645-33-0): A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-O-Methyldopamine
hydrochloride

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Abstract

4-O-Methyldopamine (4-methoxytyramine), a primary metabolite of the widely used antihypertensive drug methyldopa, is a catecholamine compound with significant biological activity. This document provides a comprehensive technical overview of **4-O-Methyldopamine hydrochloride** (CAS 645-33-0), consolidating its chemical properties, known pharmacological actions, and the methodologies used to characterize them. The primary mechanism of action is believed to be through agonism at α_2 -adrenergic receptors, which are coupled to Gi proteins, leading to downstream inhibitory signaling. Additionally, like its parent compound dopamine, it has been noted to inhibit dihydropteridine reductase (DHPR). This guide presents available quantitative data, outlines detailed experimental protocols for its study, and visualizes key pathways and workflows to support further research and development.

Chemical and Physical Properties

4-O-Methyldopamine hydrochloride is the salt form of 4-O-Methyldopamine, also known as 3-Hydroxy-4-methoxyphenethylamine. Its properties are summarized below.

Property	Value	Citations
CAS Number	645-33-0	[1]
Molecular Formula	C ₉ H ₁₄ ClNO ₂	[2]
Molecular Weight	203.67 g/mol	[1]
IUPAC Name	5-(2-aminoethyl)-2-methoxyphenol;hydrochloride	[2]
Synonyms	3-Hydroxy-4-methoxyphenethylamine HCl, 4-Methoxytyramine HCl, Dopamine Impurity A (EP)	[1][2]
Appearance	White to light beige powder	
Melting Point	207-211°C	
Solubility	Soluble in DMF (5 mg/ml), DMSO (5 mg/ml), and PBS (pH 7.2, 10 mg/ml). Slightly soluble in Ethanol.	
SMILES	<chem>COC1=C(C=C(C=C1)CCN)O.Cl</chem>	
InChI Key	KAAFITWSSODFMA- UHFFFAOYSA-N	

Pharmacology and Mechanism of Action

4-O-Methyldopamine is an active metabolite of methyldopa, and its pharmacological effects are central to the therapeutic action of the parent drug.[3] Its primary activities involve the adrenergic system and key enzymatic pathways.

Adrenergic Receptor Activity

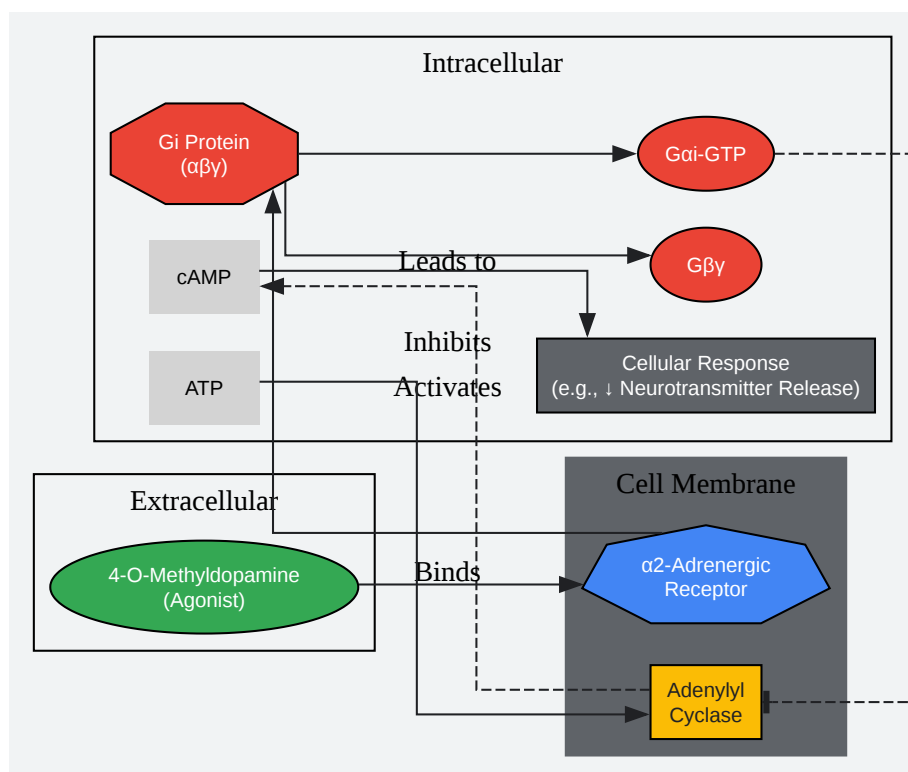
The principal mechanism of action for 4-O-Methyldopamine is its activity as a potent agonist at alpha-adrenergic receptors, with a notable selectivity for the α₂ subtype.[4][5] Studies have

indicated that "methyldopamine" is significantly more potent than its parent neurotransmitter, dopamine, in activating these receptors.[6] This agonism at central α 2-adrenergic receptors is believed to be a key contributor to the antihypertensive effects of methyldopa.[4]

Target	Activity	Potency Relative to Dopamine	Notes	Citations
Alpha-Adrenergic Receptors	Agonist	30- to 100-fold more potent	This increased potency is critical for its biological effects. The activity can be blocked by α - adrenergic antagonists like phentolamine.	[6]
Alpha-2 Adrenergic Receptor	Agonist	Implied High Potency	As a metabolite of methyldopa, its activity at α 2 receptors is considered a primary driver of the parent drug's effects.	[4][5]

Signaling Pathway

Alpha-2 adrenergic receptors are canonical G protein-coupled receptors (GPCRs) that signal through the inhibitory G protein, Gi.[7] Activation of the α 2-receptor by an agonist like 4-O-Methyldopamine initiates a cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a reduction of sympathetic outflow from the central nervous system.[3]



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Caption: Canonical Gi-coupled α_2 -adrenergic receptor signaling pathway.

Dihydropteridine Reductase (DHPR) Inhibition

Dopamine and its metabolites have been shown to inhibit dihydropteridine reductase (DHPR), an enzyme essential for recycling tetrahydrobiopterin (BH₄), a critical cofactor in the synthesis of neurotransmitters.[8][9] Dopamine itself can inhibit DHPR by up to 50% at a concentration of 0.11 mM.[8] While specific IC₅₀ values for 4-O-Methyldopamine are not readily available in the literature, it is plausible that it contributes to the overall inhibition of this enzyme observed with related compounds.

Enzyme	Activity	IC50 (for Dopamine)	Notes	Citations
Dihydropteridine Reductase (DHPR)	Inhibitor	~0.11 mM	Inhibition of DHPR can impact the synthesis of dopamine and serotonin by limiting the cofactor BH4.	[8][9]

Experimental Protocols

Detailed experimental protocols for **4-O-Methyldopamine hydrochloride** are not widely published. The following sections describe representative methodologies based on standard practices for characterizing similar compounds.

Radioligand Binding Assay for α 2-Adrenergic Receptor Affinity

This protocol outlines a competitive binding assay to determine the binding affinity (K_i) of **4-O-Methyldopamine hydrochloride** for the α 2-adrenergic receptor.

Objective: To quantify the affinity of the test compound by measuring its ability to displace a known radiolabeled antagonist from the receptor.

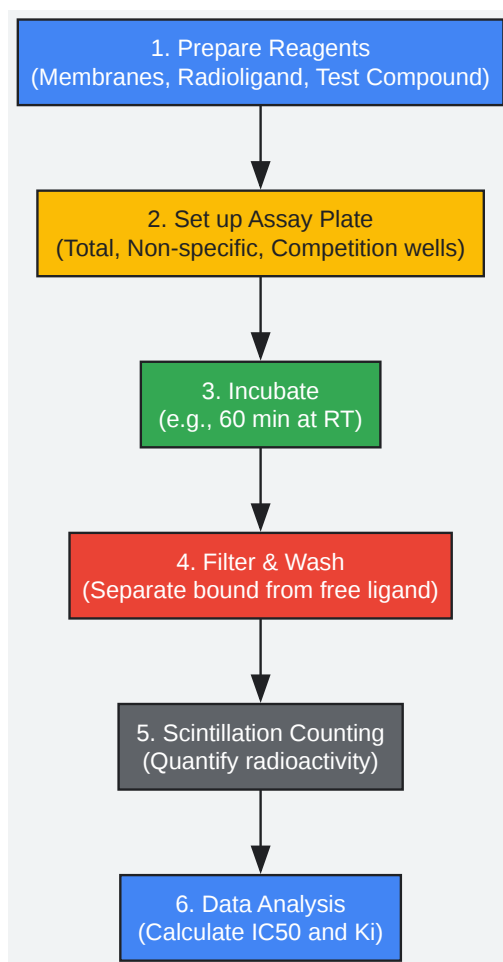
Materials:

- Receptor Source: Membrane preparation from cells expressing the human α 2-adrenergic receptor (e.g., CHO or HEK293 cells).
- Radioligand: [3 H]-Yohimbine or [3 H]-Rauwolscine (specific α 2-antagonists).
- Test Compound: **4-O-Methyldopamine hydrochloride**, serially diluted.

- Non-specific Binding Control: Phentolamine or another high-affinity unlabeled antagonist (e.g., 10 μ M).
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
- Instrumentation: Scintillation counter, 96-well plates, cell harvester.

Procedure:

- Membrane Preparation: Homogenize receptor-expressing cells in ice-cold lysis buffer and centrifuge to pellet membranes. Wash and resuspend the pellet in the assay buffer. Determine protein concentration via a BCA or Bradford assay.
- Assay Setup: In a 96-well plate, combine:
 - 50 μ L of assay buffer (for total binding) OR 50 μ L of non-specific control (for non-specific binding) OR 50 μ L of diluted 4-O-Methyldopamine.
 - 50 μ L of radioligand at a concentration near its K_d.
 - 100 μ L of the membrane preparation.
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
- Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B, pre-soaked in polyethylenimine). Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of 4-O-Methyldopamine. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Caption: General workflow for a competitive radioligand binding assay.

Dihydropteridine Reductase (DHPR) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHPR by **4-O-Methyldopamine hydrochloride**.

Objective: To determine the IC₅₀ of the test compound by measuring the decrease in the rate of NADH oxidation by DHPR.

Materials:

- Enzyme: Purified dihydropteridine reductase.

- Substrate: Quinonoid dihydrobiopterin (qBH₂), typically generated in situ from a stable precursor like 6,7-dimethyl-5,6,7,8-tetrahydropterin (DMPH₄) or BH₄.
- Cofactor: NADH.
- Test Compound: **4-O-Methyldopamine hydrochloride**, serially diluted.
- Assay Buffer: 100 mM Tris-HCl, pH 7.4.
- Instrumentation: UV-Vis spectrophotometer capable of kinetic measurements at 340 nm.

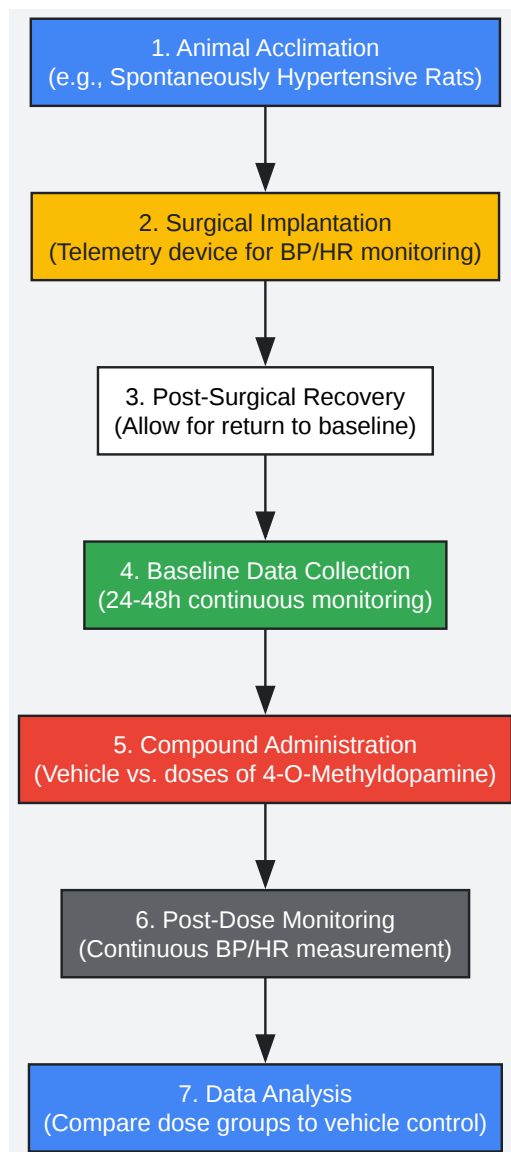
Procedure:

- Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, a fixed concentration of NADH (e.g., 100-200 μ M), and the desired concentration of 4-O-Methyldopamine (or vehicle for control).
- Baseline Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
- Reaction Initiation: Initiate the reaction by adding a fixed amount of DHPR and the substrate (qBH₂).
- Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes). The rate of decrease is proportional to DHPR activity.
- Data Analysis: Calculate the initial rate of reaction (V_0) for each concentration of the inhibitor. Plot the percentage of inhibition (relative to the uninhibited control) against the log concentration of 4-O-Methyldopamine. Fit the data to determine the IC₅₀ value.

In Vivo Activity

While specific in vivo studies focusing solely on 4-O-Methyldopamine are limited, the effects of its parent drug, methyldopa, are well-documented. Administration of methyldopa leads to a reduction in blood pressure and heart rate. Given that 4-O-Methyldopamine is an active metabolite, it is expected to produce similar cardiovascular effects, primarily a hypotensive response, when administered directly.

An experimental workflow to assess these effects in a rodent model is described below.



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Caption: Workflow for assessing cardiovascular effects in a rodent model.

Synthesis Outline

The synthesis of **4-O-Methyldopamine hydrochloride** can be approached from commercially available precursors like 3,4-dimethoxyphenethylamine. A common strategy involves selective demethylation.

General Synthetic Route:

- Starting Material: 3,4-Dimethoxyphenethylamine.
- Protection (Optional): The primary amine may be protected (e.g., as a carbamate) to prevent side reactions.
- Selective Demethylation: The two methoxy groups on the phenyl ring have different reactivities. Selective demethylation at the 3-position is required. This can be challenging and may require specific reagents or multi-step procedures to achieve regioselectivity. A common method for demethylation of aryl methyl ethers is treatment with a strong acid like hydrobromic acid (HBr).^[10] Controlling reaction conditions (temperature, time) may allow for selective removal of one methyl group.
- Deprotection: If an amine protecting group was used, it is removed in the final step.
- Salt Formation: The resulting free base (4-O-Methyldopamine) is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, ethanol) to precipitate the hydrochloride salt.^[10]

Conclusion and Future Directions

4-O-Methyldopamine hydrochloride is a pharmacologically active metabolite of methyldopa with potent agonist activity at α_2 -adrenergic receptors. Its role in the antihypertensive effects of its parent compound is significant, yet direct and detailed characterization of its properties remains an area ripe for further investigation. Key research opportunities include:

- Quantitative Receptor Profiling: Determining the binding affinities (K_i) and functional potencies (EC_{50}) of 4-O-Methyldopamine at a full panel of adrenergic and dopaminergic receptor subtypes to fully elucidate its selectivity.
- Enzymatic Inhibition: Quantifying the IC_{50} value for its inhibition of dihydropteridine reductase to understand its impact on neurotransmitter biosynthesis.
- Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 4-O-Methyldopamine itself to better understand its contribution to the overall pharmacokinetics of methyldopa.

- In Vivo Studies: Conducting dose-response studies in relevant animal models to directly quantify its effects on cardiovascular parameters.

This technical guide provides a foundational understanding of **4-O-Methyldopamine hydrochloride**, offering the necessary information and methodological frameworks to enable and accelerate future research into this important bioactive compound.

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- To cite this document: BenchChem. [4-O-Methyldopamine Hydrochloride (CAS 645-33-0): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053749#4-o-methyldopamine-hydrochloride-cas-number-645-33-0>]

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